molecular formula C7H6ClN3O B1416691 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184916-24-2

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No.: B1416691
CAS No.: 1184916-24-2
M. Wt: 183.59 g/mol
InChI Key: NNACWOFKWGHMIQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridazine ring system. The molecular formula is C₇H₆ClN₃O , with a molecular weight of 183.595 g/mol . The IUPAC name systematically describes its structure:

  • Imidazo[1,2-b]pyridazine : Indicates a fused ring system where the imidazole ring (positions 1 and 2) is connected to the pyridazine ring (positions 3–6).
  • 6-Chloro : Specifies a chlorine substituent at position 6 of the pyridazine ring.
  • 2-ylmethanol : Denotes a hydroxymethyl group (-CH₂OH) attached to position 2 of the imidazole ring.

The numbering convention prioritizes the pyridazine ring, with fused positions assigned according to IUPAC guidelines (Figure 1). The compound’s planar aromatic core enables conjugation across both rings, while the hydroxymethyl and chloro groups introduce steric and electronic perturbations .

Crystallographic Analysis and Bond Geometry

While direct crystallographic data for this compound remains unpublished, structural analogs provide insights into its geometry. X-ray studies of related imidazo[1,2-b]pyridazines reveal:

Parameter Value Source Compound
Bond Lengths (Å)
C–N (imidazole) 1.32–1.37 Imidazo[1,2-b]pyridazine
C–Cl 1.72–1.74 6-Chloro derivatives
Bond Angles (°)
N–C–N (imidazole) 105–108 Tyk2 JH2 inhibitors
Dihedral angle (inter-ring) 34.8–85.1 Pyridone analogs

Key observations:

  • The fused ring system adopts near-planarity, with dihedral angles between substituents influenced by steric interactions. For example, a 2-cyanophenyl substituent in a related compound exhibited a dihedral angle of 85.1° relative to the pyridone ring .
  • Chlorine at position 6 induces slight distortion in bond angles due to its electronegativity .

Tautomeric Forms and Electronic Distribution

The compound exhibits tautomerism influenced by proton exchange between the hydroxymethyl group and adjacent nitrogen atoms. Computational studies on imidazo[1,2-b]pyridazines highlight two dominant tautomeric forms (Figure 2):

Tautomer Stability Key Features
Enol Form More stable Hydroxyl proton on oxygen, conjugated π-system
Keto Form Less stable Proton transfer to N1, disrupting aromaticity

Electronic distribution analysis via DFT calculations reveals:

  • The chloro substituent withdraws electron density, reducing aromaticity in the pyridazine ring (partial charge: –0.18 e at C6) .
  • The hydroxymethyl group donates electrons via resonance, increasing electron density at C2 (–0.12 e ) .

Conjugation across the fused rings delocalizes π-electrons, stabilizing the enol tautomer. Substituent effects modulate reactivity: the chloro group enhances electrophilic substitution susceptibility at C5 and C7, while the hydroxymethyl group facilitates hydrogen bonding .

Figure 1. Molecular structure of this compound, highlighting IUPAC numbering and key substituents.
Figure 2. Dominant tautomeric forms and electron density map (DFT-calculated).

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACWOFKWGHMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655030
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184916-24-2
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be characterized by its imidazo[1,2-b]pyridazine core structure, which is known for its diverse biological activities. The presence of the chloro group at position 6 enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC7H7ClN4O
Molecular Weight188.61 g/mol
CAS Number1184916-24-2
SolubilitySoluble in DMSO and ethanol

Kinase Inhibition

Recent studies have highlighted the compound's capability to inhibit various kinases, which are crucial for numerous cellular processes. The imidazo[1,2-b]pyridazine scaffold has been associated with several kinase inhibitors, including those targeting pathways involved in cancer progression.

  • Inhibition of TAK1 Kinase : Research indicates that this compound exhibits inhibitory effects on TAK1 kinase, a target implicated in inflammatory responses and cancer signaling pathways. This inhibition is attributed to the compound's ability to bind to the hinge region of the kinase, modulating its activity effectively .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies using human neuroblastoma cell lines (SH-SY5Y) demonstrated that this compound does not exhibit cytotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications in neurodegenerative diseases .

Antiplasmodial Activity

Emerging research has explored the antiplasmodial activity of derivatives based on the imidazo[1,2-b]pyridazine scaffold. Compounds similar to this compound have shown promise against malaria parasites, indicating a broader spectrum of biological activity that warrants further investigation .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific protein targets:

  • Kinase Binding : The compound's binding affinity to various kinases is influenced by substitutions at different positions on the imidazo[1,2-b]pyridazine ring. Substituents at positions 2 and 3 can significantly alter selectivity and potency against specific kinases .
  • Neuroprotective Pathways : While specific pathways remain under investigation, it is hypothesized that the compound may modulate neuroinflammatory responses or enhance neurotrophic factor signaling .

Study 1: TAK1 Inhibition

In a recent study assessing the inhibition of TAK1 by this compound, it was found to exhibit an IC50 value in the low nanomolar range (approximately 32 nM), demonstrating significant potency compared to other tested compounds .

Study 2: Neuroprotection

A cytotoxicity assay conducted on SH-SY5Y cells revealed that at concentrations up to 10 µM, this compound did not induce cell death or significant reduction in cell viability. This suggests potential for use in therapeutic contexts without adverse cytotoxic effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine, including (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, exhibit significant anticancer properties. For instance, studies have shown that related compounds can act as microtubule destabilizers, inhibiting tubulin polymerization in cancer cell lines such as SGC-7901 and HeLa. The following table summarizes the anticancer activity of some related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
6–31SGC-79012.5Microtubule destabilization
6–31HeLa3.0Inhibition of tubulin polymerization

Inhibition of Protein Arginine Methyltransferases (PRMTs)
Another significant application involves the inhibition of PRMTs, which are implicated in various biological processes and diseases, including cancer. Compounds based on the imidazo[1,2-b]pyridazine scaffold have demonstrated promising results in inhibiting PRMT1 specifically. The following table presents data on the inhibition efficacy:

CompoundIC50 (µM)Selectivity Index
9a0.5High
9b2.0Moderate

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of imidazo[1,2-b]pyridazine derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. One compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent.

Case Study 2: Antidiabetic Activity
Another investigation focused on metabolic disorders assessed the antidiabetic properties of imidazo derivatives. One compound exhibited remarkable glucose-lowering effects in diabetic animal models, outperforming existing treatments like pioglitazone.

Biological Research Applications

The compound is also utilized as a tool in biological assays to study its effects on different biological systems. Its structural characteristics allow it to serve as a model for exploring interactions with various biological targets.

Comparison with Similar Compounds

Positional Isomers

a. (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol (CAS 675580-49-1)

  • Structural Difference: The hydroxymethyl group is at position 3 instead of position 2.
  • Synthesis: Prepared via condensation of formaldehyde with 6-chloroimidazo[1,2-b]pyridazine (71% yield) .
  • Properties: Exhibits distinct NMR shifts and solubility compared to the 2-yl isomer due to altered electronic effects .

Table 1: Positional Isomers Comparison

Compound CAS Number Position of -CH₂OH Purity
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol 1184916-24-2 2 97%
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol 675580-49-1 3 96%

Functional Group Derivatives

a. Esters (e.g., Methyl/Acetate Derivatives)

  • Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-98-7) Replaces the hydroxymethyl group with an ethyl ester. Higher lipophilicity (logP ~2.5 estimated) compared to the polar methanol derivative, enhancing membrane permeability .
  • Methyl 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetate
    • Features an acetylated side chain, broadening reactivity for coupling reactions .

b. Amino-Substituted Analogs

  • [6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol (CAS 42452-51-7) The chlorine atom is replaced with a dimethylamino group, increasing basicity (pKa ~8.5) and aqueous solubility .

Table 2: Functional Group Variations

Compound CAS Number Functional Group Key Property
This compound 1184916-24-2 -CH₂OH Polar, participates in H-bonding
Ethyl 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetate 64067-98-7 -COOEt Lipophilic, suitable for prodrugs
[6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol 42452-51-7 -N(CH₃)₂ Enhanced solubility and basicity

Halogen and Substituent Variations

a. 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7)

  • Replaces the hydroxymethyl group with a benzodioxol moiety.

b. 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

  • Substitution at position 3 with iodine introduces a heavy atom, useful in crystallography or radiolabeling applications .

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyridazine Core

A common precursor is 6-chloro-3-aminopyridazine , which undergoes condensation with appropriate reagents to form the imidazo[1,2-b]pyridazine ring system.

  • Condensation with Bromoacetaldehyde:
    6-chloro-3-aminopyridazine is reacted with bromoacetaldehyde in refluxing ethanol to form the imidazo[1,2-b]pyridazine core with a reactive site at the 2-position for further modification.

Introduction of the Hydroxymethyl Group

  • Formaldehyde Treatment:
    The imidazo[1,2-b]pyridazine intermediate is treated with aqueous formaldehyde (typically 37% solution) in an acetic acid medium under reflux conditions to introduce the hydroxymethyl group at the 2-position.

  • Workup:
    After reflux, the reaction mixture is cooled, neutralized or made alkaline (e.g., with sodium hydroxide), and the product is isolated either by filtration or extraction depending on solubility.

Purification

  • The crude product is often purified by extraction with organic solvents such as dichloromethane, followed by drying over calcium chloride or anhydrous sodium sulfate.
  • Further purification can be achieved by chromatography on neutral alumina using dichloromethane as the mobile phase.

Experimental Data Summary

Step Reagents & Conditions Reaction Time Temperature Yield & Purity Notes
Formation of imidazo[1,2-b]pyridazine core 6-chloro-3-aminopyridazine + bromoacetaldehyde in ethanol Reflux, several hours ~78-80 °C (ethanol reflux) High yield (not specified) Core formation step
Hydroxymethylation Formaldehyde (37% aq), acetic acid, sodium acetate 3-6 hours reflux ~100 °C Yields vary; isolated as solid or extracted Neutralization with NaOH post-reflux
Purification Extraction with dichloromethane, drying, chromatography N/A Ambient Purity >95% achievable Chromatography on neutral alumina

Representative Example from Literature

A reported procedure (Galtier et al., 2003) describes the preparation of this compound as follows:

  • A mixture of imidazo[1,2-b]pyridazine (20 mmol), 10 equivalents of 37% formaldehyde in water, 3 mL acetic acid, and sodium acetate (4.3 g) was refluxed for a specified time (see Table 1 in the original study).
  • After cooling, the solution was made alkaline with 2N sodium hydroxide.
  • The precipitate was filtered, washed, and dried, or the aqueous phase was extracted with dichloromethane.
  • The organic layers were dried over calcium chloride, concentrated under vacuum, and purified by chromatography.
  • This method yielded this compound with high purity suitable for further biological testing.

Alternative Synthetic Approaches

Though less common, alternative routes may involve:

  • Direct substitution reactions on pre-formed imidazo[1,2-b]pyridazine cores.
  • Use of other hydroxymethylating agents or conditions to improve selectivity or yield.

Analytical and Purity Data

  • Purity is typically confirmed by liquid chromatography and NMR spectroscopy.
  • The compound's molecular formula is C7H6ClN3O with a molecular weight of 183.59 g/mol.
  • Spectroscopic data (NMR, MS) confirm the hydroxymethyl substitution at the 2-position.

Summary Table of Key Synthetic Parameters

Parameter Value/Range Comments
Starting material 6-chloro-3-aminopyridazine Commercially available or synthesized
Hydroxymethylating agent Formaldehyde (37% aqueous) Used in excess (approx. 10 eq.)
Solvent for hydroxymethylation Acetic acid + sodium acetate Provides acidic medium for reaction
Reaction temperature Reflux (~100 °C) Ensures complete reaction
Reaction time 3-6 hours Optimized for yield and purity
Workup Neutralization with NaOH Precipitates product or facilitates extraction
Purification method Extraction, drying, chromatography Ensures high purity
Typical yield Not explicitly stated; generally high Dependent on precise conditions

Research Findings and Notes

  • The hydroxymethylation step is critical and sensitive to reaction conditions such as pH, temperature, and reagent ratios.
  • The presence of the 6-chloro substituent influences reactivity and biological activity.
  • The purified compound has shown promise in antiviral research and kinase inhibition studies, emphasizing the importance of high purity and controlled synthesis.

Q & A

Q. Table 1: Comparative Kinase Inhibitor Activities

CompoundTarget KinaseIC50_{50} (nM)Source
ImatinibBCR-ABL25–100
PazopanibVEGFR10–30
(6-Chloroimidazo[...]JAK2 (Predicted)50–200 (varies)

Advanced: What strategies optimize the catalytic efficiency of palladium-mediated C-H arylation reactions involving this compound?

Methodological Answer:

  • Catalyst System : Use Pd(OAc)2_2 (0.1 mol%) with KOAc in pentan-1-ol for eco-friendly conditions (TOF > 500 h1^{-1}) .
  • Solvent Effects : DMA enhances reactivity for electron-poor aryl chlorides (e.g., 4-chloronitrobenzene → 78% yield) .
  • Substrate Scope : Prioritize aryl bromides (e.g., 4-bromobenzaldehyde → 82% yield) over chlorides for faster oxidative addition .
  • Chemoselectivity : The imidazo C-Cl bond remains intact due to poor oxidative addition under phosphine-free conditions .

Basic: What are the primary chemical reactivity patterns of this compound relevant to medicinal chemistry applications?

Methodological Answer:

  • Nucleophilic Substitution : Chloro group at C6 reacts with amines (e.g., cyclopropylamine) to form kinase-targeting derivatives .
  • Esterification : Hydroxymethyl at C2 forms prodrugs (e.g., acetate esters for improved bioavailability) .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups (e.g., 3-(quinolin-3-yl) derivatives) for enhanced binding .

Advanced: How can computational methods predict the binding interactions of this compound with target kinases, and validate these predictions experimentally?

Methodological Answer:

  • Docking Studies : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with JAK2’s Leu983/Glu898) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Experimental Validation :
    • SPR/Biacore: Measure binding kinetics (KD_D) .
    • Mutagenesis: Replace key residues (e.g., JAK2’s Glu898Ala) to confirm computational predictions .

Basic: What are the critical steps in designing a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

Core Modifications : Vary substituents at C2 (methanol → ester/amide) and C6 (Cl → NH2_2, alkyl) .

Biological Screening : Test kinase inhibition (IC50_{50}) and selectivity (e.g., JAK2 vs. EGFR) .

Data Correlation : Use QSAR models to link logP, polar surface area, and activity .

Q. Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives

DerivativeC6 SubstituentC2 SubstituentJAK2 IC50_{50} (nM)Similarity Index
Parent CompoundClCH2_2OH1501.00
6-CyclopropylaminoNH-CyclopropylCH2_2OH750.92
6-MethylCH3_3CH2_2OH2000.86

Advanced: How does the choice of coupling reagents impact the synthesis of amide derivatives from this compound?

Methodological Answer:

  • HBTU/DIPEA : Efficient for coupling carboxylic acids (e.g., 6-chloroimidazo[...]carboxylic acid) with amines (87% yield) but may require rigorous drying .
  • EDC/HOBt : Lower racemization risk for chiral amines but slower reaction kinetics .
  • T3P® : Water-tolerant reagent for one-pot reactions but higher cost .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity for X-ray studies?

Methodological Answer:

  • Ethyl Acetate/Hexanes : Gradient elution (10–50% EtOAc) yields needle-like crystals suitable for SHELX refinement .
  • DMF/H2_2O : Slow diffusion at 4°C produces large single crystals (R-factor < 0.05) .

Advanced: What mechanistic insights explain the chemoselectivity observed in palladium-catalyzed cross-couplings involving this compound?

Methodological Answer:

  • Oxidative Addition : Electron-rich aryl bromides (e.g., 4-bromobenzaldehyde) undergo faster Pd insertion than chlorides .
  • Reductive Elimination : Steric hindrance from the imidazo ring directs coupling to C3 over C2 .
  • Solvent Coordination : DMA stabilizes Pd intermediates, enhancing reactivity toward challenging substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Reactant of Route 2
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

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